molecular formula C17H13ClO4 B2741250 5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 300674-23-1

5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2741250
CAS No.: 300674-23-1
M. Wt: 316.74
InChI Key: PPCQEMDZCBLXAF-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a high-purity chemical reagent designed for research and development in medicinal chemistry. This benzofuran derivative is of significant interest in pharmaceutical research, particularly in the design of new anticancer and antiviral agents. The benzofuran scaffold is a privileged structure in drug discovery, known for its versatile biological activities . The specific substitution pattern on this compound is strategically designed to enhance its bioactivity; the 2-methyl group and the 3-carboxylic acid moiety are common features in pharmacologically active benzofurans, while the 5-[(4-chlorophenyl)methoxy] substituent incorporates a halogenated aromatic system. The inclusion of halogen atoms, such as chlorine, is a well-established strategy in medicinal chemistry to improve a compound's binding affinity and metabolic stability, often leading to a significant increase in anticancer properties . Furthermore, related structural analogs featuring chlorophenyl groups have demonstrated promising antiviral activities in bioassays, suggesting potential for this compound in similar infectious disease research . Researchers can utilize this compound as a key synthetic intermediate for the preparation of more complex molecules, such as sulfonamide derivatives, or as a core scaffold for developing novel enzyme inhibitors. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4/c1-10-16(17(19)20)14-8-13(6-7-15(14)22-10)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCQEMDZCBLXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzofuran core with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Carboxylation: The final step involves the carboxylation of the benzofuran derivative to introduce the carboxylic acid group. This can be achieved through a Grignard reaction using methyl magnesium bromide (CH3MgBr) followed by carbonation with carbon dioxide (CO2).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound
5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (Target) 5-(4-Cl-benzyloxy), 2-CH₃, 3-COOH C₁₇H₁₃ClO₄ 316.74 Reference compound
2-Methoxyethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 5-(4-Cl-benzoyloxy), 3-COO(2-methoxyethyl) C₂₁H₁₉ClO₆ 402.83 Esterified carboxylic acid; benzoyloxy vs. benzyloxy
5-[(3-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid 5-(3-Cl-benzyloxy) C₁₇H₁₃ClO₄ 316.74 Chloro substituent at meta position on benzyl
5-[(4-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid 5-(4-F-benzyloxy) C₁₇H₁₃FO₄ 300.28 Fluorine replaces chlorine (electronic effects)
5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid 5-(4-Cl-phenylsulfonamido) C₁₆H₁₂ClNO₅S 365.79 Sulfonamide replaces methoxy; altered H-bonding
5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid 5-(2-CH₃-benzyloxy), 2-C₆H₅ C₂₄H₂₀O₄ 372.42 Methylphenyl vs. 4-Cl-benzyl; phenyl at position 2

Positional Isomerism: Meta vs. Para Chloro Substituents

Replacing the 4-chlorobenzyloxy group (target) with a 3-chlorobenzyloxy substituent () alters steric and electronic interactions.

Halogen Substitution: Chloro vs. Fluoro

The 4-fluorobenzyloxy analog () exhibits reduced steric bulk and higher electronegativity compared to chlorine.

Functional Group Modifications: Ester vs. Carboxylic Acid

Esterification of the carboxylic acid (e.g., 2-methoxyethyl ester in ) increases lipophilicity, improving membrane permeability but reducing solubility in aqueous environments. The benzoyloxy group (carbonyloxy) in this analog introduces additional polarity, which may affect binding to hydrophobic targets .

Sulfonamide vs. Methoxy Linkage

The sulfonamide derivative () replaces the methoxy group with a sulfonamide, introducing H-bond acceptor/donor capabilities. This modification could enhance interactions with polar residues in enzyme active sites but may reduce blood-brain barrier penetration due to increased polarity .

Aryl Substitution Patterns

The 2-methylphenylmethoxy and 2-phenyl substituents in introduce steric hindrance and electronic diversity. The methyl group at the ortho position may hinder rotational freedom, while the phenyl group at position 2 could enhance π-π stacking interactions in protein binding pockets .

Implications for Pharmacological Activity

  • Antimicrobial Activity : Benzofurans with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced activity due to improved membrane penetration and target binding .
  • Antitumor Potential: Substituents like sulfonamides and carboxylic acids are associated with kinase inhibition (e.g., c-Met) and apoptosis induction in cancer cells .
  • Metabolic Stability : Fluorinated analogs may resist oxidative metabolism, prolonging half-life in vivo .

Biological Activity

5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and antiviral activities, supported by various studies and experimental findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methoxy group and a chlorophenyl moiety. Its chemical structure can be represented as follows:

C17H13ClO4\text{C}_{17}\text{H}_{13}\text{ClO}_4

This structure contributes to its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Research has shown that this compound exhibits notable antibacterial properties. It has been tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibitory effects.

Table 1: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL
Staphylococcus aureus128 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Case Study: In Vitro Anticancer Activity

In a study evaluating the efficacy of different benzofuran derivatives, this compound exhibited an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells. This suggests a significant cytotoxic effect, warranting further investigation into its mechanisms of action.

Antiviral Activity

Emerging research has highlighted the antiviral properties of this compound. It has shown effectiveness against certain viral strains by inhibiting viral replication processes.

The mechanism by which this compound exerts its antiviral effects may involve interference with viral RNA polymerase activity, similar to other benzofuran derivatives that have demonstrated antiviral properties in vitro.

Q & A

Q. What are the optimal synthetic routes for 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid, and how can purity be validated?

The synthesis of benzofuran derivatives often involves cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. For example, oxidation of 5-chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran using 3-chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography (hexane–ethyl acetate), yields high-purity products (73% yield) . Purity validation typically employs HPLC, NMR, and mass spectrometry. Crystallization (e.g., slow evaporation in acetone) can further confirm structural integrity via X-ray diffraction .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

Solubility profiles are determined using solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure via UV-Vis spectroscopy or LC-MS. For example, ethyl 4-chloro-5-substituted benzofuran carboxylates are often tested in PBS (pH 7.4) at 37°C to simulate physiological conditions . Stability data should be cross-validated with computational models (e.g., logP calculations from SMILES: CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Cl)C(=O)OCCOC) .

Q. What in vitro assays are suitable for initial biological activity screening?

Preliminary testing includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory effects : COX-1/COX-2 inhibition assays using purified enzymes or cell-based models (e.g., RAW 264.7 macrophages) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications at the 3-carboxylic acid position influence biological activity?

Comparative studies of analogs (e.g., ethyl esters, methyl esters, amides) reveal that the carboxylic acid group enhances binding to targets like cyclooxygenase or kinases. For instance, replacing the carboxylic acid with a sulfonamide group reduces anti-inflammatory activity by 60% in murine models . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to specific pockets in target proteins .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity interference. To address this:

  • Standardize protocols (e.g., ATP-based viability assays for cytotoxicity) .
  • Validate compound purity via orthogonal methods (e.g., NMR + LC-MS) .
  • Perform meta-analyses of published data, focusing on structural analogs (see Table 1) .

Table 1 : Comparative Bioactivity of Benzofuran Derivatives

CompoundStructural FeatureIC₅₀ (COX-2 Inhibition)Reference
Target compound3-Carboxylic acid1.2 µM
Ethyl 4-chloro-5-substituted3-Ethyl ester4.5 µM
Methyl sulfinyl derivative3-Methylsulfinyl2.8 µM

Q. How can crystallographic data improve structure-activity relationship (SAR) models?

X-ray diffraction of single crystals (e.g., space group P2₁2₁2₁) provides precise bond angles and conformations. For example, the dihedral angle between benzofuran and 4-chlorophenyl groups (87.3°) influences steric hindrance and target binding . Pairing crystallography with DFT calculations (e.g., Gaussian 09) optimizes SAR predictions for novel derivatives .

Q. What advanced techniques characterize metabolic pathways and degradation products?

  • In vitro metabolism : Liver microsome assays (human/rat) with LC-HRMS to identify phase I/II metabolites .
  • Degradation studies : Forced degradation under oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions, followed by QTOF-MS analysis .
  • Isotope labeling : Use of ¹⁴C-labeled compounds to trace metabolic fate in animal models .

Methodological Considerations

Q. How to design a robust SAR study for benzofuran derivatives?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkoxy groups) at positions 2, 3, and 5 .
  • Step 2 : Test in standardized bioassays (e.g., 72-h cytotoxicity on 3 cell lines) .
  • Step 3 : Perform multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. What computational tools predict toxicity and off-target effects?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and bioavailability .
  • Off-target profiling : PharmMapper or SEA databases identify potential interactions with non-target proteins .

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